N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
Description
This compound features a thieno[3,4-c]pyrazol core modified with a 5,5-dioxido group, a 2,4-dimethylphenyl substituent at position 2, and an acetamide group linked to a 1,3-dioxoisoindolin moiety at position 2.
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5S/c1-13-7-8-19(14(2)9-13)27-21(17-11-33(31,32)12-18(17)25-27)24-20(28)10-26-22(29)15-5-3-4-6-16(15)23(26)30/h3-9H,10-12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGQQBVUYRLZSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately . The structure includes a thieno[3,4-c]pyrazole core, which is known for its diverse pharmacological activities.
Anticancer Properties
Research indicates that derivatives of thieno[3,4-c]pyrazoles exhibit significant anticancer activities. For instance, compounds structurally similar to this compound show promising results against various cancer cell lines. A study reported that certain pyrazole derivatives demonstrated potent inhibitory effects on EGFR with an IC50 value as low as , comparable to established drugs like erlotinib .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is also noteworthy. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .
The biological activity of this compound may involve the modulation of various signaling pathways. For example:
- PPARγ Activation : Some studies suggest that thieno[3,4-c]pyrazole derivatives can act as partial agonists for PPARγ receptors, which play a critical role in glucose metabolism and fat cell differentiation .
- EGFR Inhibition : The inhibition of the EGFR pathway is crucial for its anticancer activity. This pathway is often overactive in many cancers, leading to uncontrolled cell proliferation .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Groups
A. Thiazolo[3,2-a]pyrimidine Derivatives ()
- Compound 11a: Contains a thiazolo[3,2-a]pyrimidine core with a trimethylbenzylidene substituent and cyano group. Key differences: Lacks sulfone and acetamide groups; instead, it has a cyano substituent and non-polar aromatic substituents. Implications: Lower solubility due to non-polar groups; cyano groups may confer metabolic stability but reduce bioavailability .
B. Pyrazolo[4,3-c][1,2]Benzothiazin Derivatives ()
- Example: 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide. Key similarities: Acetamide linkage and sulfone group. Bioactivity: Reported antimicrobial and anti-inflammatory properties .
Physicochemical Properties
- Solubility Trends: The target compound’s sulfone and acetamide groups improve solubility compared to Compound 11a’s non-polar substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
